Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

Catalog No.
S14118871
CAS No.
M.F
C13H25NO3
M. Wt
243.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobu...

Product Name

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methyl]carbamate

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-13(9-15)6-12(4,5)7-13/h15H,6-9H2,1-5H3,(H,14,16)

InChI Key

PIXRPEHLERTTEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CNC(=O)OC(C)(C)C)CO)C

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a cyclobutane moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of the compound is C13H25NO3C_{13}H_{25}NO_3, and it has a molecular weight of approximately 241.35 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, while the hydroxymethyl and cyclobutane components may influence its biological interactions and reactivity.

The chemical behavior of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate can be influenced by its functional groups. Key reactions include:

  • Hydrolysis: The carbamate bond can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Esterification: This compound can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, particularly under conditions that favor the departure of the leaving group.

Research indicates that compounds similar to tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate exhibit various biological activities. These may include:

  • Antidiabetic Properties: Some derivatives have shown potential as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management .
  • Anticancer Activity: Certain carbamate derivatives have been studied for their ability to inhibit cancer cell growth, suggesting that this compound may have similar properties warranting further investigation .

The synthesis of tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate typically involves several steps:

  • Formation of Cyclobutane Derivative: Starting materials such as 3,3-dimethylcyclobutanol are reacted with appropriate reagents to introduce the hydroxymethyl group.
  • Carbamate Formation: The hydroxymethyl-cyclobutane derivative is then treated with tert-butyl chloroformate or similar reagents to form the carbamate linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Its structural features may contribute to drug design and development, particularly for diabetes or cancer therapies.
  • Chemical Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

Studies on similar compounds suggest that tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate may interact with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its potential therapeutic effects. For instance, its ability to inhibit α-glucosidase could be explored further through kinetic studies and structure-activity relationship analyses.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl (2-hydroxyethyl)(methyl)carbamate57561-39-40.90Contains a hydroxyethyl group instead of a cyclobutane moiety
Tert-butyl (2-(methylamino)ethyl)carbamate122734-32-10.90Features a methylamino substituent
Tert-butyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate364631-72-10.88Incorporates a dioxane ring structure
Tert-butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate200283-08-50.93Contains both amino and hydroxy groups

These compounds illustrate the diversity within carbamates while highlighting the unique cyclobutane structure present in tert-butyl ((1-(hydroxymethyl)-3,3-dimethylcyclobutyl)methyl)carbamate.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.18344366 g/mol

Monoisotopic Mass

243.18344366 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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